
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include the condensation of a suitable aldehyde with a pyrrolidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Pyrrolidine derivatives are known to exhibit a range of biological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and imine functional groups. This combination of features can impart distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H14N2O3 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)15-16(19-13-8-4-2-5-9-13)18(23)20(17(15)22)14-10-6-3-7-11-14/h2-11,21H,1H3/b15-12+,19-16? |
Clave InChI |
SSPQGALPZQKRRL-VFJDBWLDSA-N |
SMILES isomérico |
C/C(=C\1/C(=NC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3)/O |
SMILES canónico |
CC(=C1C(=NC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
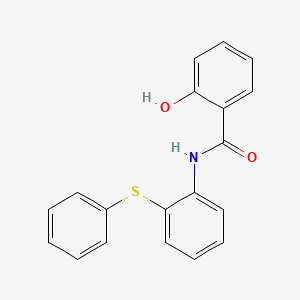
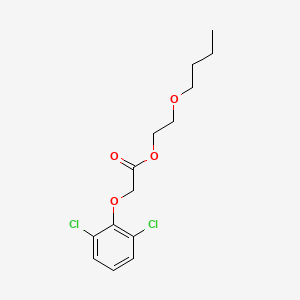
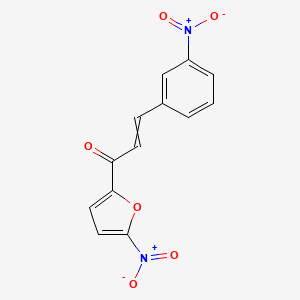

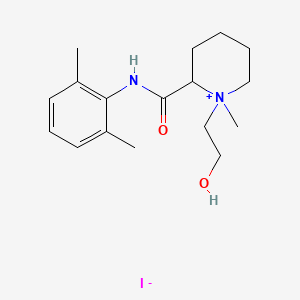

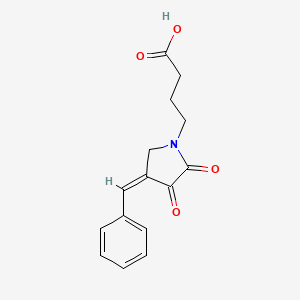
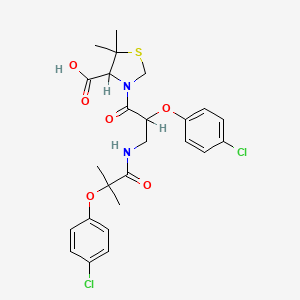
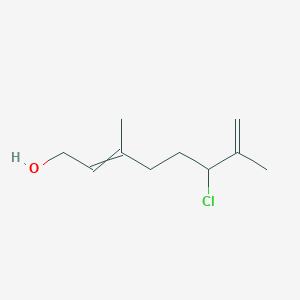
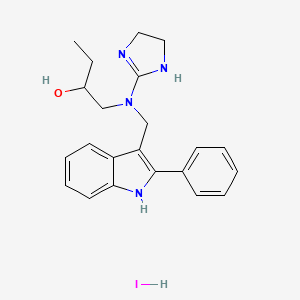
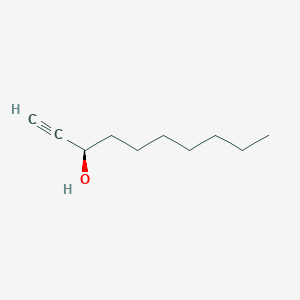
![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
